Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester
CAS No.: 21418-25-7
Cat. No.: VC16110703
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21418-25-7 |
|---|---|
| Molecular Formula | C15H16N2O4S |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | diethyl 2-[(1,3-benzothiazol-2-ylamino)methylidene]propanedioate |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-3-20-13(18)10(14(19)21-4-2)9-16-15-17-11-7-5-6-8-12(11)22-15/h5-9H,3-4H2,1-2H3,(H,16,17) |
| Standard InChI Key | VRLYFWSTUZZSNG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=CNC1=NC2=CC=CC=C2S1)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a malonate core () substituted at the central methylene carbon with a benzothiazolylamino group. The benzothiazole ring system, comprising a benzene fused to a thiazole, introduces aromaticity and electron-withdrawing characteristics, which influence reactivity. The diethyl ester groups enhance solubility in organic solvents, making the compound suitable for synthetic modifications .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 320.4 g/mol | |
| IUPAC Name | Diethyl 2-[(1,3-benzothiazol-2-ylamino)methylidene]propanedioate | |
| Canonical SMILES | CCOC(=O)C(=CNC1=NC2=CC=CC=C2S1)C(=O)OCC | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
The absence of reported boiling and melting points in available literature underscores the need for further experimental characterization .
Spectroscopic and Computational Data
The compound’s InChIKey (VRLYFWSTUZZSNG-UHFFFAOYSA-N) facilitates database searches and computational modeling. Theoretical studies could predict its electronic properties, such as HOMO-LUMO gaps, which are critical for understanding its reactivity in photochemical or catalytic processes.
Synthesis and Reaction Pathways
Condensation Reaction
The primary synthesis route involves a condensation reaction between diethyl malonate and 2-benzothiazolylamine. This reaction typically employs acid or base catalysts under reflux conditions, with yields optimized by controlling temperature, solvent polarity, and stoichiometry .
Diethyl malonate, a well-known reagent in the malonic ester synthesis , serves as the nucleophilic partner, while the benzothiazolylamine acts as an electrophile. The reaction mechanism likely proceeds via enolate formation, followed by nucleophilic attack and dehydration.
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.
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Catalysts: Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) may accelerate condensation.
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Temperature: Reflux conditions (80–120°C) are typical, though microwave-assisted synthesis could reduce time and improve yields .
Applications in Scientific Research
Medicinal Chemistry
While direct biological data for this compound are scarce, structurally related malonate derivatives exhibit enzyme inhibitory activity. For instance, malonic acid derivatives have been explored as inhibitors of decarboxylases and dehydrogenases . The benzothiazole moiety, common in bioactive molecules, suggests potential antiviral or anticancer properties warranting investigation.
Organic Synthesis
The compound’s α,β-unsaturated ester system makes it a candidate for:
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Michael Additions: As a dienophile in cycloaddition reactions.
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Coordination Chemistry: The thiazole nitrogen and ester carbonyls may act as ligands for transition metals, forming complexes with catalytic or magnetic properties.
Table 2: Comparative Analysis of Malonate Derivatives
Future Directions and Challenges
Research Gaps
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Physicochemical Profiling: Experimental determination of melting/boiling points, solubility, and stability.
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Biological Screening: In vitro assays against cancer cell lines, microbial strains, or enzymatic targets.
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Derivatization: Synthesis of analogs with modified ester groups or substituted benzothiazoles to enhance activity.
Industrial Relevance
Scalable synthesis methods and cost-effective purification techniques will determine its viability in large-scale applications, such as polymer precursors or agrochemicals.
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